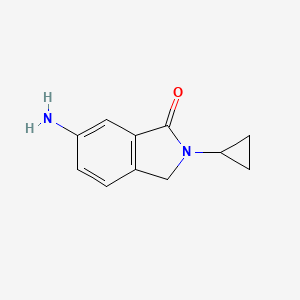

6-Amino-2-cyclopropylisoindolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H12N2O . It is a member of the isoindolinone family of compounds .

Molecular Structure Analysis

The molecular structure of 6-Amino-2-cyclopropylisoindolin-1-one can be analyzed using various techniques. For instance, electron diffraction can be used to determine three-dimensional molecular structures from sub-μm microcrystals . Other methods include the use of computational tools to analyze the physical-chemical properties of amino acid residues .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-cyclopropylisoindolin-1-one can be found in various databases . These properties include its molecular weight, density, melting point, boiling point, and structure.Scientific Research Applications

Conformational Restriction in Peptide Design

The structural design of 1,2,3-trisubstituted cyclopropanes, including 6-Amino-2-cyclopropylisoindolin-1-one, is significant in medicinal chemistry. These compounds are used as conformationally restricted peptide isosteres, particularly in the design of renin inhibitors. They lock sections of a peptide backbone in a specific conformation, aiding in the development of drugs targeting proteinases like renin (Martín et al., 1992).

Antimycobacterial Activity

Compounds like 6-Amino-2-cyclopropylisoindolin-1-one have been synthesized and evaluated for their antimycobacterial activity. They have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including drug-resistant strains. These findings are crucial for developing new treatments for tuberculosis (Senthilkumar et al., 2008), (Senthilkumar et al., 2009).

Drug Development and Metabolic Stability

The photochemical production of 1-aminonorbornanes from aminocyclopropanes, including 6-Amino-2-cyclopropylisoindolin-1-one, offers an innovative approach in drug discovery. These compounds exhibit low oxidative processing and potential as bioisosteres, enhancing drug development by reducing metabolic susceptibility (Staveness et al., 2019).

Anion Binding Properties

Cyclopropane derivatives, such as 6-Amino-2-cyclopropylisoindolin-1-one, can form part of cyclic hexapeptides. These compounds have been studied for their ability to bind anions like halides and sulfate in aqueous solutions, providing insights into receptor properties and molecular interactions (Kubik & Goddard, 2002).

Synthesis and Evaluation in Drug Design

The facile synthesis and diversity-oriented approach to 1-aminoisoquinolines, which include 6-Amino-2-cyclopropylisoindolin-1-one, is crucial for drug design, particularly in HIV-1 integrase inhibition. This synthesis method provides a cost-effective route under mild conditions, contributing to advancements in HIV treatment research (Tandon et al., 2015).

Future Directions

While specific future directions for the study of 6-Amino-2-cyclopropylisoindolin-1-one are not explicitly mentioned in the literature, there are general trends in the field of chemistry that could be relevant. For example, the development of new methods for the synthesis, analysis, and testing of new compounds may lead to advancements in the understanding and application of compounds like 6-Amino-2-cyclopropylisoindolin-1-one .

properties

IUPAC Name |

6-amino-2-cyclopropyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIUJKXJZPMPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-cyclopropylisoindolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)

![methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)